

# Application Note: Assessing Antibody-Dependent Cellular Cytotoxicity (ADCC) Enhanced by INBRX-121

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: NK 121

Cat. No.: B1140023

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## Introduction

INBRX-121 is an engineered protein designed to enhance the natural anti-tumor activity of Natural Killer (NK) cells. It is composed of two high-affinity single-domain antibodies (sdAbs) targeting NKp46, fused to an effector-disabled Fc domain and a detuned low-affinity interleukin-2 (IL-2).<sup>[1]</sup> This design allows for specific activation of NK cells expressing the NKp46 receptor without broadly affecting other T-cell subsets, thereby minimizing toxicities associated with high-dose IL-2 therapy.<sup>[2][3]</sup>

Antibody-dependent cellular cytotoxicity (ADCC) is a critical mechanism of action for many therapeutic antibodies, wherein NK cells recognize and kill antibody-coated target cells. INBRX-121 has been shown to lower the threshold for ADCC and increase the maximal killing of target cells in combination with ADCC-competent antibodies.<sup>[2][4]</sup> This application note provides a detailed protocol for assessing the ADCC-enhancing properties of INBRX-121 in vitro, using a co-culture system of human Peripheral Blood Mononuclear Cells (PBMCs) as effector cells and a target cell line in the presence of an ADCC-mediating antibody.

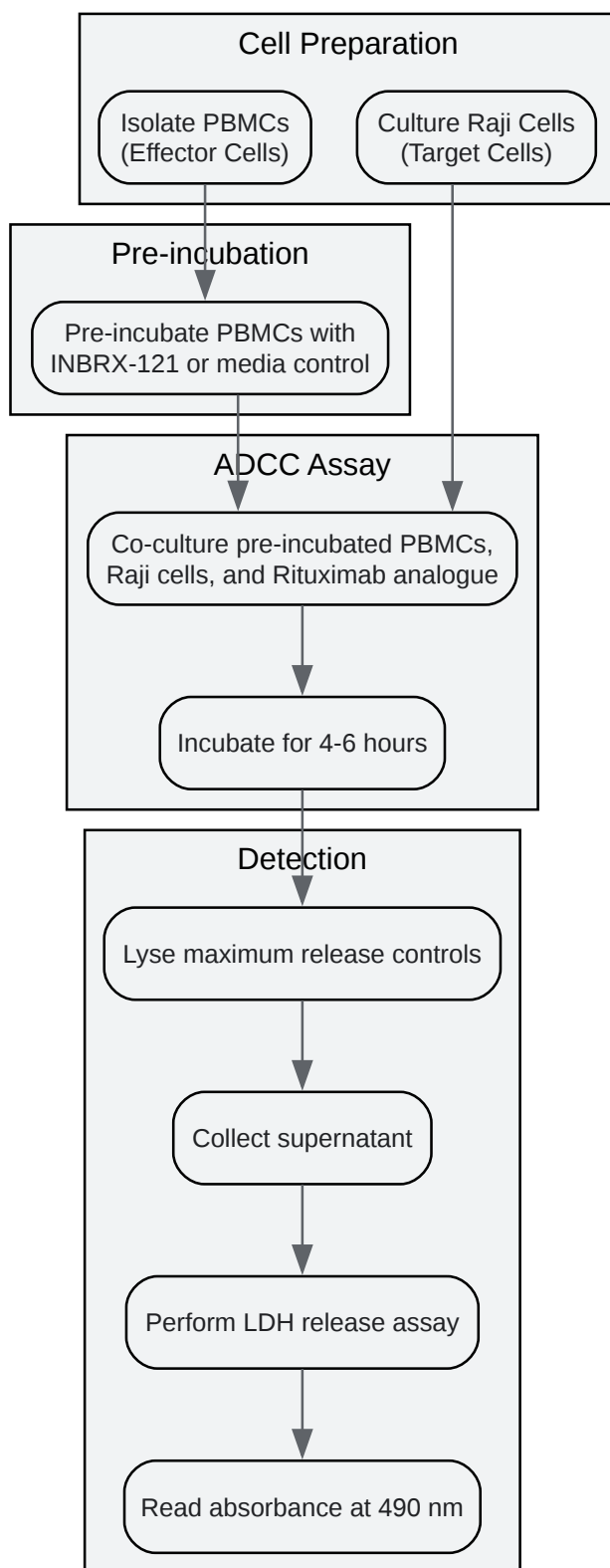
## Principle of the Assay

This protocol describes a method to quantify the ability of INBRX-121 to enhance ADCC mediated by an ADCC-competent antibody, such as a rituximab analogue, against a target cell line, such as Raji cells. The assay measures the release of a cytosolic enzyme, lactate dehydrogenase (LDH), from lysed target cells as an indicator of cytotoxicity.

## Materials and Reagents

- Target Cells: Raji (human Burkitt's lymphoma cell line, ATCC® CCL-86™)
- Effector Cells: Human Peripheral Blood Mononuclear Cells (PBMCs)
- ADCC-mediating Antibody: Rituximab analogue
- Test Article: INBRX-121
- Cell Culture Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Cytotoxicity Detection Kit: CytoTox 96® Non-Radioactive Cytotoxicity Assay (Promega) or similar LDH-based assay.
- Recombinant Human IL-2 (optional, for NK cell expansion)
- 96-well U-bottom and flat-bottom tissue culture plates
- Phosphate Buffered Saline (PBS)

## Experimental Workflow



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Caption: Experimental workflow for the INBRX-121 enhanced ADCC assay.

## Detailed Protocol

### 1. Preparation of Effector Cells (PBMCs)

1.1. Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation according to standard protocols.

1.2. Wash the isolated PBMCs twice with sterile PBS and resuspend in complete RPMI-1640 medium.

1.3. Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

1.4. For pre-incubation experiments, seed PBMCs at a density of  $1 \times 10^6$  cells/mL in a culture flask. Add INBRX-121 to the desired concentration (e.g., 1 nM) or media control. Incubate for 18 hours at 37°C in a 5% CO<sub>2</sub> incubator.

### 2. Preparation of Target Cells (Raji)

2.1. Culture Raji cells in complete RPMI-1640 medium.

2.2. On the day of the assay, harvest the cells, wash twice with PBS, and resuspend in complete RPMI-1640 medium.

2.3. Determine cell viability and concentration. Adjust the cell suspension to  $2 \times 10^5$  cells/mL.

### 3. ADCC Assay Procedure

3.1. Plate Setup: Use a 96-well U-bottom plate for the co-culture.

3.2. Target Cell Plating: Add 50 µL of the Raji cell suspension ( $1 \times 10^4$  cells) to each well.

3.3. Antibody Addition: Prepare serial dilutions of the rituximab analogue. Add 50 µL of the antibody dilutions to the appropriate wells. For control wells, add 50 µL of medium.

3.4. Effector Cell Addition: 3.4.1. Harvest the pre-incubated PBMCs (from step 1.4), wash, and resuspend in fresh complete RPMI-1640 medium. 3.4.2. Adjust the PBMC concentration to achieve the desired Effector-to-Target (E:T) ratios (e.g., 25:1). For a 25:1 E:T ratio with  $1 \times$

$10^4$  target cells, you will need  $2.5 \times 10^5$  effector cells per well. 3.4.3. Add 100  $\mu$ L of the PBMC suspension to each well.

3.5. Final Volume: The final volume in each well should be 200  $\mu$ L.

3.6. Controls:

- Spontaneous Release (Target): Target cells + medium.
- Spontaneous Release (Effector): Effector cells + medium.
- Maximum Release (Target): Target cells + lysis buffer (from the cytotoxicity kit).
- Medium Control: Medium only.

3.7. Incubation: Centrifuge the plate at 250 x g for 3 minutes to facilitate cell-to-cell contact. Incubate the plate for 4-6 hours at 37°C in a 5% CO<sub>2</sub> incubator.

#### 4. LDH Release Measurement

4.1. After incubation, centrifuge the plate at 250 x g for 4 minutes.

4.2. Carefully transfer 50  $\mu$ L of the supernatant from each well to a new 96-well flat-bottom plate.

4.3. Add 50  $\mu$ L of the LDH substrate mix from the cytotoxicity detection kit to each well of the new plate.

4.4. Incubate for 30 minutes at room temperature, protected from light.

4.5. Add 50  $\mu$ L of the stop solution from the kit to each well.

4.6. Measure the absorbance at 490 nm using a microplate reader.

#### 5. Data Analysis

5.1. Subtract the absorbance value of the medium control from all other absorbance values.

5.2. Calculate the percentage of specific cytotoxicity using the following formula:

$\% \text{ Cytotoxicity} = 100 \times (\text{Experimental Release} - \text{Spontaneous Release}) / (\text{Maximum Release} - \text{Spontaneous Release})$

Where:

- Experimental Release: Absorbance from wells with target cells, effector cells, and antibody.
- Spontaneous Release: Absorbance from wells with target cells and effector cells (no antibody).
- Maximum Release: Absorbance from wells with target cells and lysis buffer.

## Quantitative Data Summary

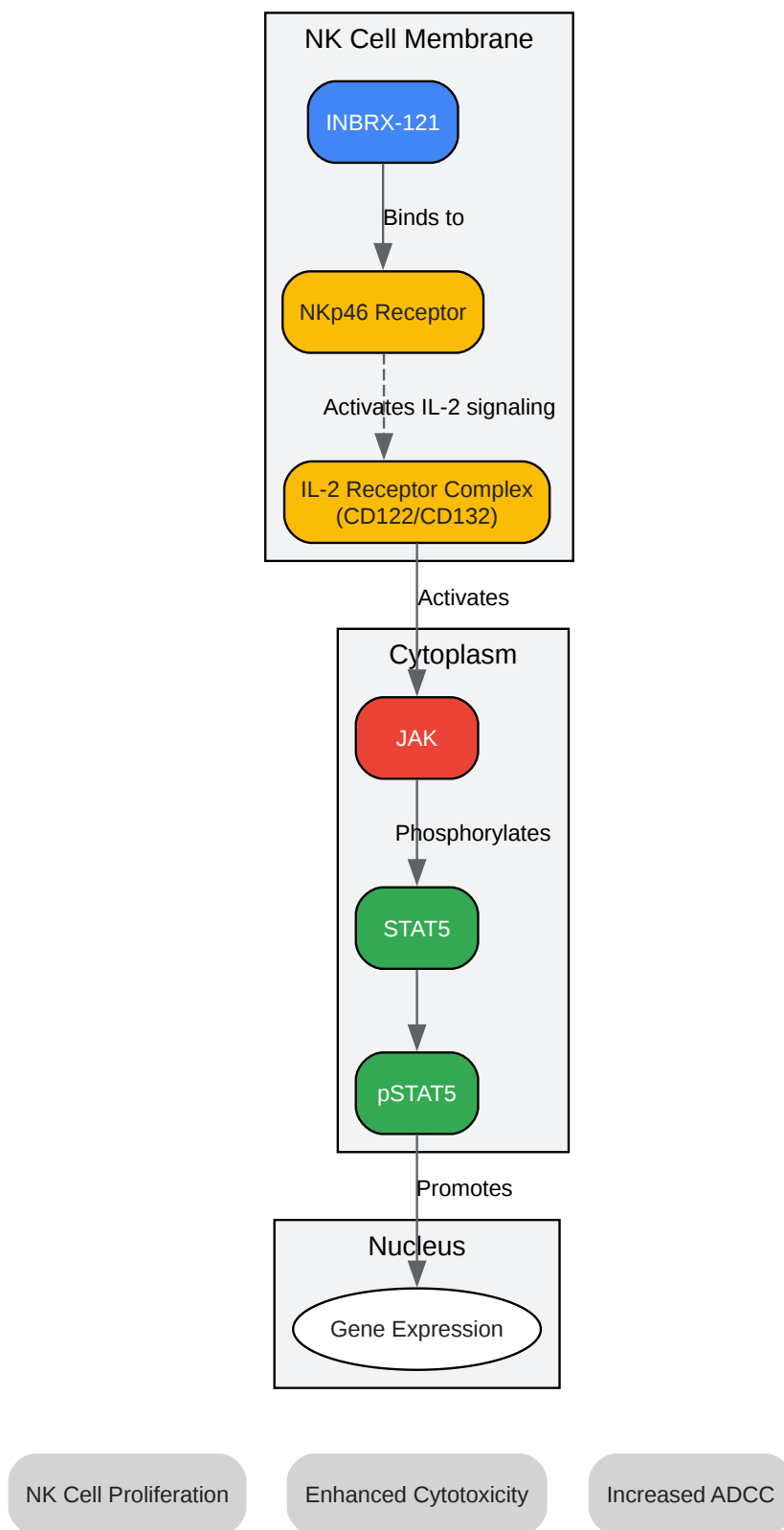
The following table summarizes hypothetical data from an experiment assessing the enhancement of ADCC by INBRX-121.

Treatment Group	Rituximab Analogue (ng/mL)	% Specific Cytotoxicity (Mean $\pm$ SD)
PBMCs (Media Control)	0.1	15 $\pm$ 2.1
1	25 $\pm$ 3.5	
10	40 $\pm$ 4.2	
100	55 $\pm$ 5.1	
PBMCs + INBRX-121 (1 nM)	0.1	30 $\pm$ 3.0
1	50 $\pm$ 4.8	
10	75 $\pm$ 6.3	
100	85 $\pm$ 7.0	

## INBRX-121 Signaling Pathway

INBRX-121 is designed to specifically target and activate NK cells through the NKp46 receptor. This targeted delivery of a detuned IL-2 moiety leads to the activation of the JAK-STAT signaling pathway, specifically resulting in the phosphorylation of STAT5.[\[1\]](#) This signaling

cascade promotes NK cell proliferation, activation, and enhances their cytotoxic capacity, thereby lowering the threshold for ADCC.



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Caption: INBRX-121 signaling pathway in NK cells.

## Conclusion

This application note provides a framework for assessing the ADCC-enhancing capabilities of INBRX-121. The provided protocol is a representative method based on standard ADCC assays and publicly available information on INBRX-121. Researchers should optimize assay conditions, such as E:T ratio and incubation time, for their specific experimental setup. The ability of INBRX-121 to potentiate the activity of ADCC-competent antibodies highlights its potential as a combination therapy in oncology.

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